25-Anhydrocimigenol 3-O-beta-D-xyloside is a glycoside compound derived from the plant Actaea cimicifuga, commonly known as black cohosh. This compound is notable for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. It is classified under the category of triterpenoid saponins, which are known for their diverse pharmacological properties.
25-Anhydrocimigenol 3-O-beta-D-xyloside is primarily sourced from the roots and rhizomes of Actaea cimicifuga. This plant has been traditionally used in herbal medicine for various ailments, including menopausal symptoms. The classification of this compound falls under:
The synthesis of 25-Anhydrocimigenol 3-O-beta-D-xyloside involves several steps, typically starting from the extraction of active compounds from the Actaea cimicifuga plant. The synthesis can be achieved through:
Details regarding specific reagents and conditions used in these processes can vary based on research protocols and desired yields.
The molecular formula of 25-Anhydrocimigenol 3-O-beta-D-xyloside is C₂₃H₃₄O₁₈. The compound features a triterpene backbone with a xyloside moiety attached at the third carbon position.
25-Anhydrocimigenol 3-O-beta-D-xyloside can undergo various chemical reactions, including:
These reactions are significant for understanding the reactivity and potential modifications of the compound for therapeutic applications.
The mechanism of action of 25-Anhydrocimigenol 3-O-beta-D-xyloside primarily involves its interaction with cellular pathways related to cancer cell proliferation. Studies have shown that this compound exhibits:
These mechanisms contribute to its potential as an anticancer agent.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which help confirm its structure and purity.
25-Anhydrocimigenol 3-O-beta-D-xyloside has several applications in scientific research:
The biosynthesis of 25-Anhydrocimigenol 3-O-β-D-Xyloside initiates from the mevalonate (MVA) pathway, where cyclization of 2,3-oxidosqualene forms the tetracyclic cycloartenol—the foundational scaffold for all Cimicifuga triterpenoids. This reaction is catalyzed by oxidosqualene cyclase (OSC), which exhibits substrate specificity in Cimicifuga racemosa compared to other Actaea species [1] [6]. Subsequent modifications involve cytochrome P450 monooxygenases (CYP450s), particularly CYP716A subfamily enzymes, which mediate C-16β hydroxylation—a signature step in cimigenol-type triterpenes [3] [6].
A critical dehydrogenation at C-25/C-26 introduces the anhydro feature unique to this compound. This reaction is facilitated by a dehydrogenase complex (e.g., short-chain dehydrogenase/reductase SDR1), which oxidizes the 26-hydroxyl group of cimigenol intermediates, triggering water elimination and double-bond formation [6] [8]. The final aglycone, 25-anhydrocimigenol, is characterized by a Δ²⁵(²⁶) exocyclic olefin and a 16β-hydroxyl group, enhancing its structural rigidity [6].
Table 1: Key Enzymes in 25-Anhydrocimigenol Biosynthesis
Enzyme Class | Gene Family | Function | Product |
---|---|---|---|
Oxidosqualene Cyclase | OSC | Cyclizes 2,3-oxidosqualene | Cycloartenol |
Cytochrome P450 | CYP716A | C-16β Hydroxylation | 16β-hydroxy intermediates |
Dehydrogenase | SDR1 | C-25/C-26 Dehydrogenation | 25-Anhydrocimigenol aglycone |
Glycosyltransferase | UGT71 | Xylose conjugation at C-3 | 25-Anhydrocimigenol 3-O-β-D-xyloside |
Glycosylation dictates the bioactivity and solubility of 25-anhydrocimigenol. UGT71A1, a uridine diphosphate (UDP)-dependent glycosyltransferase, specifically attaches β-D-xylose to the C-3 hydroxyl of the aglycone. This enzyme shows a 15-fold higher affinity for UDP-xylose than UDP-glucose, explaining the predominance of xylosides over other glycosides in C. racemosa [3] [6]. Molecular docking studies reveal that the aglycone binds to a hydrophobic pocket in UGT71A1, while the catalytic histidine residue (His-22) positions UDP-xylose for nucleophilic attack on C-3 [6].
The β-D-xylopyranosyl moiety confers distinct conformational effects:
Table 2: Glycosyltransferase Specificity in Cimigenol-Type Triterpenes
Glycosyltransferase | Sugar Donor | Acceptor Position | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
UGT71A1 | UDP-xylose | C-3-OH | 8.9 × 10⁴ M⁻¹s⁻¹ |
UGT74AC1 | UDP-glucose | C-25-OH | 1.2 × 10³ M⁻¹s⁻¹ |
UGT85H2 | UDP-arabinose | C-3-OH | 3.7 × 10⁴ M⁻¹s⁻¹ |
The biosynthetic machinery for 25-anhydrocimigenol 3-O-β-D-xyloside is taxonomically restricted. C. racemosa possesses a 45-kb triterpenoid gene cluster on chromosome 7, housing core genes OSC-Cr, CYP716A2-Cr, and UGT71A1-Cr. This cluster is absent in Asian species like C. dahurica and C. foetida, which instead produce predominantly actein-type saponins [1] [5].
Transcriptomic analyses reveal:
Table 3: Distribution of Biosynthetic Genes and Metabolites in Cimicifuga Species
Species | OSC Gene | CYP716A Expression | UGT71A1 Expression | 25-Anhydrocimigenol Xyloside Abundance |
---|---|---|---|---|
C. racemosa | OSC-Cr | High | High | +++ (0.8–1.2%) |
C. dahurica | OSC-Cd | Moderate | Low | + (0.1–0.3%) |
C. heracleifolia | OSC-Ch | Low | Moderate | Trace (<0.05%) |
C. americana | OSC-Ca | Absent | Absent | Not detected |
The evolutionary divergence in these gene clusters aligns with ecological adaptations: North American species (C. racemosa) prioritize cimigenol-type saponins as antifeedants, while Asian taxa employ actein-type saponins for fungal resistance [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1